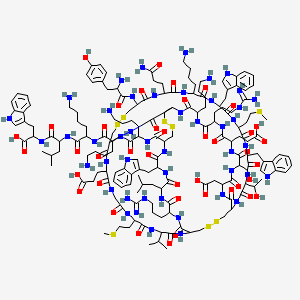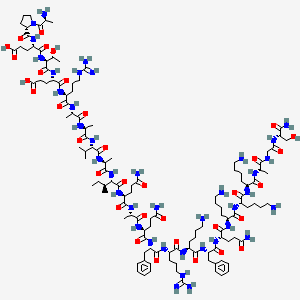
1313730-19-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with CAS number 1313730-19-6, also known as TFLLR-NH2 (TFA), is derived from the protease-activated receptor-1 (PAR1). It is a selective PAR1 agonist with an EC50 of 1.9 μM . The molecular formula is C33H54F3N9O8 and the molecular weight is 761.83 .
Molecular Structure Analysis
The IUPAC name of the compound is (2S)-N- [ (2S)-1- [ [ (2S)-1-amino-5- (diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2- [ [ (2S)-2- [ [ (2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide;2,2,2-trifluoroacetic acid .Physical and Chemical Properties Analysis
The compound is stored at -20°C . Its InChI Key is QVNWOGSDGQDGHP-MKVNCOEFSA-N . More detailed physical and chemical properties are not available from the search results.Scientific Research Applications
Scientific Software Development and Usage
- Scientific research applications often involve complex software development, using traditional programming languages like C and Fortran. Modern trends include using scientific software frameworks for grid-enabling existing applications and developing new ones from scratch, improving programming productivity (Appelbe et al., 2007).
Impact of Science on Society
- Scientific research delves into the universe's deepest mysteries, creating applications and technologies that benefit humanity and generate wealth (Press, 2013).
Data-Driven Research and COVID-19
- The COVID-19 Open Research Dataset (CORD-19) exemplifies data-driven scientific research, facilitating text mining and information retrieval from a vast collection of COVID-19 related scientific papers (Wang et al., 2020).
Data Sharing Practices in Science
- Data sharing is vital for verifying results and extending research. However, scientists often face barriers like lack of time and funding, impacting long-term data preservation and management (Tenopir et al., 2011).
Enabling Technologies for Data-Intensive Analysis
- Data-intensive scientific research requires technologies that support interoperability, integration, and efficient data handling. No single technology meets all these needs, indicating a trend towards hybrid technology solutions (Yao et al., 2014).
AI in Scientific Collaboration
- Artificial intelligence has played a crucial role in accelerating scientific discoveries, especially in the response to COVID-19, by enabling scalable approaches for data and model sharing across borders (Luengo-Oroz et al., 2020).
Hackathons in Scientific Research
- Hackathons enhance collaborative science by providing a platform for peer review before publication, driving reproducibility and cross-validating study designs and data sets (Ghouila et al., 2018).
Testing Frameworks for Legacy Scientific Code
- Managing and evolving large-scale scientific applications is challenging due to their complexity. Unit testing frameworks improve performance and aid in handling state data and I/O limitations in legacy scientific code (Yao et al., 2017).
Software Licensing for Scientific Research
- Scientists who develop software for research face challenges in licensing and copyright. Proper legal strategies are crucial for the distribution and dissemination of scientific software (Morin et al., 2012).
COVID-19 Dynamic Modeling
- Data-driven modeling approaches, like balanced identification, are used to analyze complex bio-social phenomena, such as the COVID-19 epidemic. These models help in understanding general biological laws and specific social epidemic management (Sokolov & Sokolova, 2020).
Design Principles for Scientific Software
- Digital scientific research requires software that empowers scientists to automate routine activities like data analysis and workflow scripting. Principles for software design and user engagement are crucial for adoption by the scientific community (Roure & Goble, 2009).
Big Data in Scientific Research
- Big data applications in scientific research involve generating and analyzing large datasets, as exemplified by the discovery of the Higgs boson particle (Krishnan, 2020).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
TFLLR-NH2 (TFA) plays a significant role in biochemical reactions, particularly as a PAR1 agonist . It interacts with various enzymes and proteins, primarily those associated with the PAR1 pathway. The nature of these interactions is typically agonistic, leading to the activation of the PAR1 pathway .
Cellular Effects
The effects of TFLLR-NH2 (TFA) on cells are diverse and significant. It influences cell function by impacting cell signaling pathways, particularly those involving PAR1 . This can lead to changes in gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of TFLLR-NH2 (TFA) involves its binding interactions with biomolecules, particularly PAR1 . It acts as an agonist, activating the receptor and leading to downstream effects such as changes in gene expression .
Metabolic Pathways
TFLLR-NH2 (TFA) is involved in metabolic pathways related to PAR1 . It interacts with enzymes and cofactors associated with this receptor, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of TFLLR-NH2 (TFA) within cells and tissues are likely influenced by its interactions with PAR1 .
Subcellular Localization
The subcellular localization of TFLLR-NH2 (TFA) is likely influenced by its interactions with PAR1 .
Properties
| { "Design of the Synthesis Pathway": "The synthesis of compound '1313730-19-6' can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "4-bromo-2-fluoroaniline", "2,3-dichloro-5,6-dicyanobenzoquinone", "Sodium hydride", "Dimethylformamide", "Methanol", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: 4-bromo-2-fluoroaniline is reacted with 2,3-dichloro-5,6-dicyanobenzoquinone in the presence of sodium hydride and dimethylformamide to form an intermediate product.", "Step 2: The intermediate product is then treated with methanol and hydrochloric acid to form a new intermediate.", "Step 3: The new intermediate is then reacted with sodium hydroxide to form the final product, compound '1313730-19-6'." ] } | |
CAS No. |
1313730-19-6 |
Molecular Formula |
C₃₃H₅₄F₃N₉O₈ |
Molecular Weight |
761.83 |
sequence |
One Letter Code: TFLLR-NH2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-6-Amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid](/img/structure/B612437.png)



![(4S)-4-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B612445.png)
![(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid](/img/structure/B612450.png)




